

An In-depth Technical Guide to 2-(2-Bromo-4-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Bromo-4-nitrophenyl)acetic acid

Cat. No.: B3031759

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(2-Bromo-4-nitrophenyl)acetic acid, registered under CAS number 66949-40-4, is a substituted phenylacetic acid derivative of significant interest in synthetic organic chemistry and medicinal chemistry.^{[1][2]} Its trifunctional nature—possessing a carboxylic acid, an aromatic bromo group, and a nitro group—renders it a versatile building block for the synthesis of complex molecular architectures, particularly heterocyclic systems and novel pharmaceutical scaffolds.^[1]

The strategic placement of the bromo and nitro substituents on the phenyl ring creates a unique electronic and steric environment. The electron-withdrawing nitro group activates the aromatic ring, while the bromine atom serves as a key functional handle for various cross-coupling and substitution reactions. The acetic acid side chain provides a locus for amide bond formation, esterification, or further elaboration. This guide offers a comprehensive overview of its synthesis, properties, reactivity, and potential applications for researchers in drug discovery and chemical development.

Property	Value	Source
CAS Number	66949-40-4	[1]
Molecular Formula	C ₈ H ₆ BrNO ₄	[1] [3]
Molecular Weight	260.04 g/mol	[1] [4]
IUPAC Name	2-(2-bromo-4-nitrophenyl)acetic acid	[1]
SMILES	C1=CC(=C(C=C1--INVALID-LINK--[O-])Br)CC(=O)O	[3]
Monoisotopic Mass	258.94803 Da	[3]
Predicted XlogP	1.9	[3]

Part 1: Synthesis and Mechanistic Rationale

While specific peer-reviewed synthetic procedures for **2-(2-bromo-4-nitrophenyl)acetic acid** are not extensively documented in the literature, a robust and logical synthetic pathway can be proposed based on established organic chemistry principles and published methods for its isomers, such as 4-bromo-2-nitrophenylacetic acid.[\[5\]](#)[\[6\]](#) The most direct and industrially scalable approach commences with 2-bromo-4-nitrotoluene.

Proposed Synthetic Pathway

A reliable two-step synthesis is proposed, involving benzylic bromination followed by nucleophilic substitution with cyanide and subsequent hydrolysis. This method is favored over alternatives like the Willgerodt-Kindler reaction, which often requires harsh conditions and can result in lower yields.[\[7\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Representative)

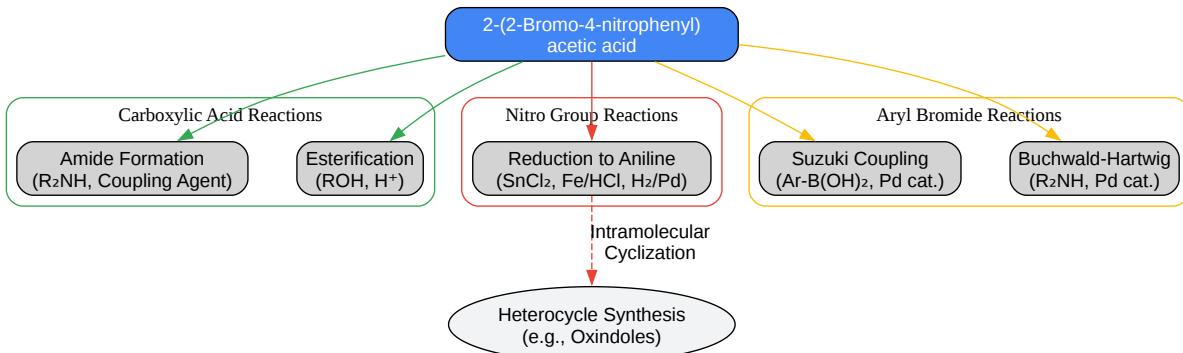
Step 1: Benzylic Bromination to yield 1-Bromo-2-(bromomethyl)-4-nitrobenzene

- **Rationale:** The methyl group of 2-bromo-4-nitrotoluene is activated for free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, minimizing aromatic bromination side reactions. A radical initiator like AIBN (azobisisobutyronitrile) is required to start the reaction.
- **Procedure:**
 - To a solution of 2-bromo-4-nitrotoluene (1.0 eq) in carbon tetrachloride (CCl_4), add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
 - Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.
 - Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
 - Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzylic bromide. This intermediate is often used in the next step without further purification.

Step 2: Cyanation and Hydrolysis to yield **2-(2-Bromo-4-nitrophenyl)acetic acid**

- **Rationale:** The benzylic bromide is an excellent substrate for $\text{S}_{\text{n}}2$ reactions. Sodium cyanide is used as the nucleophile to introduce the carbon atom required for the carboxylic acid. The resulting nitrile is then hydrolyzed under strong acidic conditions.
- **Procedure:**
 - Dissolve the crude 1-bromo-2-(bromomethyl)-4-nitrobenzene from the previous step in a polar aprotic solvent such as DMSO.

- Add sodium cyanide (NaCN, 1.2 eq) portion-wise, maintaining the temperature below 30°C to control the exotherm.
- Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into ice water and extract the product, 2-(2-bromo-4-nitrophenyl)acetonitrile, with ethyl acetate.
- Combine the organic layers, wash with brine, dry, and concentrate.
- To the crude nitrile, add a mixture of concentrated sulfuric acid and water (e.g., a 2:1 v/v mixture).
- Heat the mixture to reflux for several hours until hydrolysis is complete.^[9]
- Cool the reaction mixture in an ice bath. The product will precipitate as a solid.
- Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure **2-(2-bromo-4-nitrophenyl)acetic acid**.


Part 2: Physicochemical Properties and Spectroscopic Characterization

Due to a lack of published experimental data, the following spectroscopic characteristics are predicted based on the known effects of the substituents and analysis of similar structures.

Data Type	Predicted Characteristics
¹ H NMR	Aromatic Protons: Three signals expected in the aromatic region (approx. 7.5-8.5 ppm). A doublet for the proton ortho to the nitro group, a doublet of doublets for the proton between the nitro and bromo groups, and a doublet for the proton ortho to the bromo group. Methylene Protons: A singlet around 4.0 ppm for the CH ₂ group adjacent to the aromatic ring and the carboxylic acid. Carboxylic Proton: A broad singlet, typically >10 ppm.
¹³ C NMR	Carbonyl Carbon: Signal expected around 175 ppm. Aromatic Carbons: Six distinct signals expected between 120-150 ppm, including two carbons bearing the bromo and nitro substituents. Methylene Carbon: A signal expected around 40 ppm.
IR Spectroscopy	O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm ⁻¹ . C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700 cm ⁻¹ . N-O Stretch (Nitro Group): Two strong bands, one symmetric (~1350 cm ⁻¹) and one asymmetric (~1530 cm ⁻¹). C-Br Stretch: A signal in the fingerprint region, typically 500-600 cm ⁻¹ .
Mass Spectrometry (EI)	Molecular Ion (M ⁺): A characteristic isotopic pattern for one bromine atom (¹⁹ Br/ ⁸¹ Br in ~1:1 ratio) at m/z 259 and 261. Fragmentation: Expect loss of COOH (m/z 45), and potentially Br (m/z 79/81).

Part 3: Reactivity and Applications in Synthesis

The utility of **2-(2-bromo-4-nitrophenyl)acetic acid** as a synthetic intermediate stems from the distinct reactivity of its three functional groups.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. PubChemLite - 2-(2-bromo-4-nitrophenyl)acetic acid (C₈H₆BrNO₄) [pubchemlite.lcsb.uni.lu]
- 4. Acetic acid, 2-bromo-, 4-nitrophenyl ester | C₈H₆BrNO₄ | CID 100667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-Bromo-4-nitrophenyl)acetic acid 98% | CAS: 66949-40-4 | AChemBlock [achemblock.com]
- 6. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2-Bromo-4-nitrophenyl)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3031759#2-2-bromo-4-nitrophenyl-acetic-acid-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com